molecular formula C16H10ClN3O3 B273900 (5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one

(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one

Cat. No. B273900
M. Wt: 327.72 g/mol
InChI Key: NVEDVGFTZKTOKN-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one is a chemical compound that belongs to the imidazole family. It is a yellow crystalline powder that is used in scientific research for its various applications.

Mechanism of Action

The mechanism of action of ((5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that ((5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one has various biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells. It also inhibits the growth and proliferation of cancer cells by interfering with their DNA synthesis and cell cycle progression.

Advantages and Limitations for Lab Experiments

One of the advantages of using ((5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one in lab experiments is its high potency and selectivity towards cancer cells. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the use of ((5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one in scientific research. One direction is the development of more potent and selective derivatives that can target specific types of cancer cells. Another direction is the investigation of its potential use in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Additionally, the exploration of its potential use in other diseases and conditions beyond cancer is also a promising direction for future research.
Conclusion
In conclusion, ((5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one is a valuable compound in scientific research due to its various applications in drug development and cancer research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide a foundation for further research and development in this field.

Synthesis Methods

The synthesis of ((5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one involves the reaction of 2-chlorobenzaldehyde and 4-nitrophenylhydrazine in the presence of acetic acid. The reaction mixture is heated under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

((5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one has various scientific research applications. It is used in the development of new drugs and pharmaceuticals, particularly in the treatment of cancer and other diseases. It is also used in the study of the structure-activity relationship of imidazole derivatives.

properties

Product Name

(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one

Molecular Formula

C16H10ClN3O3

Molecular Weight

327.72 g/mol

IUPAC Name

(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one

InChI

InChI=1S/C16H10ClN3O3/c17-13-4-2-1-3-11(13)9-14-16(21)19-15(18-14)10-5-7-12(8-6-10)20(22)23/h1-9H,(H,18,19,21)/b14-9+

InChI Key

NVEDVGFTZKTOKN-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl

SMILES

C1=CC=C(C(=C1)C=C2C(=O)N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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